N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine
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Overview
Description
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole is a heterocyclic amine compound known for its mutagenic and carcinogenic properties. It is a derivative of 2-amino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole, which is formed during the pyrolysis of glutamic acid . This compound has been studied extensively due to its potential health risks and its presence in cooked foods.
Preparation Methods
The synthesis of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole typically involves the hydroxylation of 2-amino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions .
Chemical Reactions Analysis
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form its 2-nitroso derivative, which reacts with hemoglobin thiol groups.
Reduction: Reduction reactions can convert the hydroxylamine group back to an amine group.
Substitution: The hydroxylamine group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of heterocyclic amines and their derivatives.
Biology: Researchers study its mutagenic and carcinogenic effects to understand the mechanisms of DNA damage and repair.
Medicine: The compound is investigated for its potential role in cancer development and its interactions with biological molecules.
Industry: It is used in the development of analytical methods for detecting heterocyclic amines in food and biological samples
Mechanism of Action
The mechanism of action of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole involves its metabolic activation to form reactive intermediates. These intermediates can bind to DNA and proteins, leading to mutations and cellular damage. The compound primarily targets DNA, causing base pair substitutions and frameshift mutations . The pathways involved include the activation by cytochrome P450 enzymes and subsequent interactions with cellular macromolecules .
Comparison with Similar Compounds
2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole is similar to other heterocyclic amines such as:
2-Amino-6-methyldipyrido(1,2-a3’,2’-d)imidazole: The parent compound, which lacks the hydroxylamine group.
2-Aminodipyrido(1,2-a3’,2’-d)imidazole: Another derivative formed during the pyrolysis of glutamic acid.
The uniqueness of 2-Hydroxyamino-6-methyldipyrido(1,2-a:3’,2’-d)imidazole lies in its hydroxylamine group, which significantly influences its chemical reactivity and biological activity .
Properties
CAS No. |
73341-53-4 |
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Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)hydroxylamine |
InChI |
InChI=1S/C11H10N4O/c1-7-3-2-6-15-10(7)12-8-4-5-9(14-16)13-11(8)15/h2-6,16H,1H3,(H,13,14) |
InChI Key |
XGRLYZZMBWLSNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)NO |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2N=C(C=C3)NO |
Synonyms |
2-hydroxyamino-6-methyldipyrido(1,2-a-3',2'-d)imidazole N-OH-Glu-P-1 |
Origin of Product |
United States |
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